

# A Comparative Guide to the Identification of Lansoprazole Impurities by LC-MS

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## Compound of Interest

Compound Name: (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the identification and characterization of impurities in the proton-pump inhibitor, Lansoprazole. The following sections detail experimental protocols, present comparative data on identified impurities, and illustrate the analytical workflow. This information is intended to assist researchers and drug development professionals in selecting and implementing robust analytical strategies for quality control and stability testing of Lansoprazole.

## Comparison of Identified Lansoprazole Impurities

Forced degradation studies are crucial for identifying potential impurities that may arise during the manufacturing process or upon storage. The following table summarizes the mass-to-charge ratios (m/z) of Lansoprazole and its degradation products identified under various stress conditions using LC-MS.

Compound	Molecular Formula	[M+H] <sup>+</sup> (m/z)	Stress Condition	Reference
Lansoprazole	C <sub>16</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S	370.0836	-	[1]
Oxidative Impurity DI-I	-	386.0781	Oxidative	[1][2]
Oxidative Impurity DI-II	-	402.0734	Oxidative	[1][2]
Oxidative Impurity DI-III	-	386.0785	Oxidative	[1][2]
Acid Degradation Impurity	C <sub>14</sub> H <sub>9</sub> N <sub>3</sub> OS	268.0552	Acidic	[3]
Base Degradation Impurity	C <sub>23</sub> H <sub>16</sub> F <sub>3</sub> N <sub>5</sub> OS	468.11	Basic	[4][5]
Lansoprazole Sulfide (DP-1)	-	-	Acidic, Oxidative	[6][7]
DP-2	-	-	Acidic	[7]
DP-3	-	-	Acidic	[7]
Lansoprazole Sulfone (DP-4)	-	-	Basic, Oxidative	[6][7]
DP-5	-	-	Neutral	[7]
DP-6	-	-	Oxidative	[7]
DP-7	-	-	Oxidative	[7]
DP-8	-	-	Oxidative	[7]

## Experimental Protocols

Detailed methodologies are essential for the replication of impurity identification studies. Below are representative experimental protocols derived from published literature for the LC-MS

analysis of Lansoprazole and its impurities.

## Method 1: Identification of Oxidative Degradation Products[1][2]

- Sample Preparation: An oxidative stress sample was prepared by treating a 1 mg/mL solution of Lansoprazole in acetonitrile with m-chloroperoxybenzoic acid (m-CPBA) for 20 minutes. The final concentration of Lansoprazole in the sample solution was approximately 400 µg/mL.[1]
- Chromatographic Conditions:
  - HPLC System: High-Performance Liquid Chromatography (HPLC) system.[1]
  - Column: C18 (50 × 4.6 mm, 3.5 µm).[1]
  - Mobile Phase: Gradient elution was used.
  - Flow Rate: The flow rate was split after the HPLC column, with approximately 0.10 mL/min entering the mass spectrometer.[1]
  - Injection Volume: 5 µL.[1]
  - Total Run Time: 11 minutes.[1]
- Mass Spectrometric Conditions:
  - Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS).[1]
  - Ionization Mode: Information Dependent Acquisition (IDA) with real-time dynamic background subtraction.[1]

## Method 2: Identification of Acid Degradation Products[3]

- Sample Preparation: Lansoprazole was subjected to acid degradation.[3]
- Chromatographic Conditions:

- HPLC System: Agilent 1100 series HPLC with a photodiode array detector.[3]
- Column: YMC Pack Pro C18 (150mm × 4.6mm i.d., 5µm particle size).[3]
- Mobile Phase A: Water.[3]
- Mobile Phase B: Acetonitrile and water in a ratio of 160:40 (v/v).[3]
- Gradient Program: T/%B: 0/10, 40/80, 50/80, 51/10, 60/10.[3]
- Flow Rate: 0.8 mL/min.[3]
- Detection: UV at 285 nm.[3]
- Injection Volume: 10 µL.[3]
- Mass Spectrometric Conditions:
  - LC-MS analysis was performed on the acid-stressed sample to obtain mass spectral data.[3]

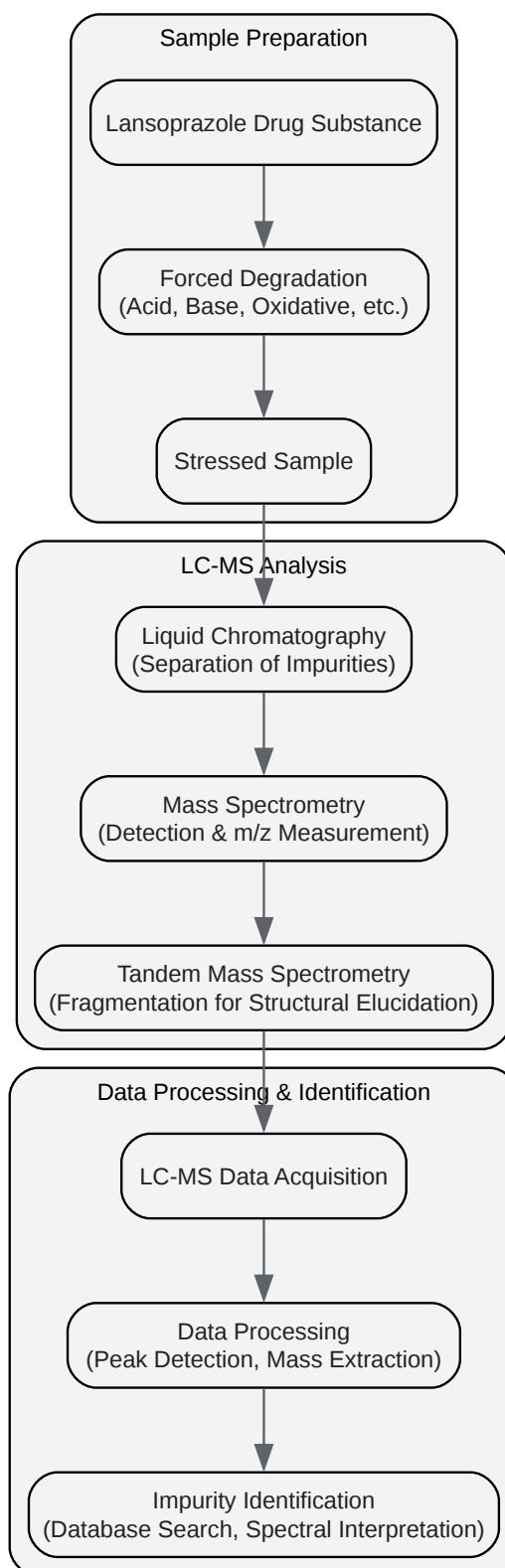
## Method 3: General Forced Degradation Studies[6][8]

- Sample Preparation:
  - Stock Solution: A 2 mg/mL stock solution of Lansoprazole was prepared in a mixture of ACN/H<sub>2</sub>O (50:50, % v/v).[6]
  - Stress Conditions: The stock solution was diluted to a final concentration of 1.0 mg/mL for the following stress conditions:
    - Acidic Hydrolysis: 0.01 N HCl at room temperature.[6]
    - Basic Hydrolysis: 2 N NaOH at 80 °C.[6]
    - Neutral Hydrolysis: ACN/H<sub>2</sub>O (50:50, % v/v) at 80 °C.[6]
    - Oxidative Degradation: 2% H<sub>2</sub>O<sub>2</sub> at room temperature.[6]

- Sample Collection and Dilution: Samples were collected at different time points, neutralized, and diluted to a final concentration of 3 µg/mL before LC-MS analysis.[6]
- Chromatographic Conditions:
  - Column: Luna Omega C-18 Polar (1.6 µm, 100 × 2.1 mm, Phenomenex).[6]
  - Mobile Phase A: 10 mM ammonium acetate.[6]
  - Mobile Phase B: Acetonitrile (ACN).[6]
  - Gradient Program: A linear gradient was employed.
  - Column Temperature: 40 °C.[6]
  - Flow Rate: 0.6 mL/min.[6]
  - Injection Volume: 1-2 µL.[6]
- Mass Spectrometric Conditions:
  - Mass Spectrometer: Orbitrap Q-Exactive and a Q-TOF were used.[6]

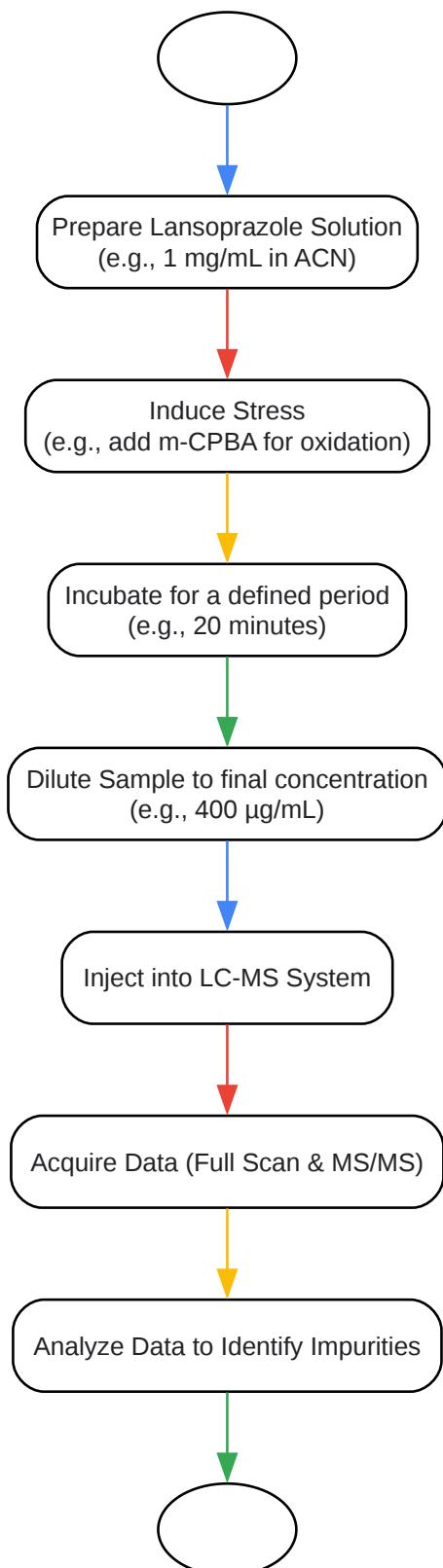
## Experimental Workflows

The following diagrams illustrate the typical workflows for the identification of Lansoprazole impurities using LC-MS.



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Caption: General workflow for Lansoprazole impurity identification by LC-MS.



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Caption: Experimental workflow for oxidative degradation study.

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